molecular formula C16H17N7O2 B12244920 1-(2-Methoxypyridin-4-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-2-one

1-(2-Methoxypyridin-4-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-2-one

Cat. No.: B12244920
M. Wt: 339.35 g/mol
InChI Key: HMOLWRHVBWIJBW-UHFFFAOYSA-N
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Description

1-(2-Methoxypyridin-4-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-2-one is a compound that belongs to the class of [1,2,4]triazolo[4,3-a]pyrazine derivatives. These compounds are known for their potential biological activities, particularly as kinase inhibitors.

Preparation Methods

The synthesis of 1-(2-Methoxypyridin-4-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-2-one involves several steps. One common method includes the oxidative cyclization of 2-hydrazinylpyrazine and cyanogen chloride in the presence of acetic acid and sodium acetate trihydrate at low temperature . Another method involves the use of N2H4·H2O and ethanol under reflux conditions . Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.

Chemical Reactions Analysis

1-(2-Methoxypyridin-4-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include acetic acid, sodium acetate, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-2-one involves its interaction with specific molecular targets, such as c-Met and VEGFR-2 kinases. By binding to these kinases, the compound inhibits their activity, leading to the suppression of cancer cell proliferation and induction of apoptosis . Molecular docking and dynamics simulations have shown that the compound can effectively bind to these proteins, similar to other known inhibitors .

Comparison with Similar Compounds

1-(2-Methoxypyridin-4-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-2-one is unique due to its specific structural features and biological activity. Similar compounds include:

These compounds share structural similarities but differ in their specific substituents and overall biological activity, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C16H17N7O2

Molecular Weight

339.35 g/mol

IUPAC Name

1-(2-methoxypyridin-4-yl)-4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-2-one

InChI

InChI=1S/C16H17N7O2/c1-11-19-20-16-15(18-5-6-22(11)16)21-7-8-23(14(24)10-21)12-3-4-17-13(9-12)25-2/h3-6,9H,7-8,10H2,1-2H3

InChI Key

HMOLWRHVBWIJBW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(C(=O)C3)C4=CC(=NC=C4)OC

Origin of Product

United States

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